(S)-1-(戊-3-基)吡咯烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

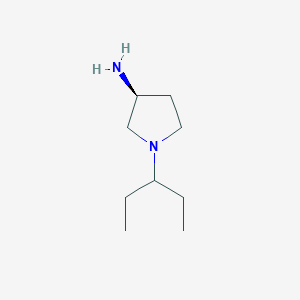

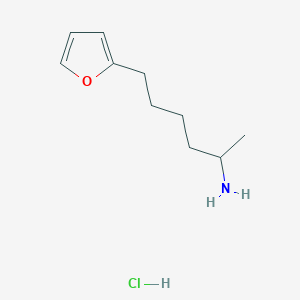

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine is a compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis. The compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and an alkyl chain, which in this case is derived from pentane. The stereochemistry of the compound is specified as (S), indicating the spatial configuration of the molecule around its chiral center.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, a facile approach to synthesize multifunctionalized 5-alkylidene-3-pyrrolin-2-ones has been reported, which involves a regioselective oxidative cyclization of 2,4-pentanediones with primary amines and sodium sulfinates . Although this method does not directly describe the synthesis of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, it provides insight into the types of reactions that can be used to construct pyrrolidine rings with various substituents.

Molecular Structure Analysis

The molecular structure of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would include a pyrrolidine ring with a pentan-3-yl substituent. The (S) designation indicates that the molecule has a specific three-dimensional orientation, which can be crucial for its biological activity. The stereochemistry of such compounds is often a key factor in their synthesis and application, especially in the pharmaceutical industry.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, they do provide information on the synthesis of related compounds. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation . These types of reactions are indicative of the chemical manipulations that can be performed on pyrrolidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would be influenced by its functional groups and stereochemistry. The pyrrolidine ring is known to impart certain properties such as polarity and potential hydrogen bonding capability. The alkyl chain contributes to the hydrophobic character of the molecule. The exact properties would depend on the specific substituents and stereochemistry of the compound, which would affect its solubility, boiling point, melting point, and reactivity.

科学研究应用

化学合成和衍生

- 卡西酮的鉴定和衍生: Nycz 等人 (2016) 的一项研究探索了卡西酮的新型盐酸盐的鉴定,包括吡咯烷的衍生物,通过 GC-MS、IR、NMR 和 X 射线衍射等光谱方法 (Nycz、Paździorek、Małecki 和 Szala,2016 年)。

结构和光谱分析

- 亲核取代研究: Adcock 和 Gakh (1992) 的研究涉及叔胺和吡啶对特定化合物的亲核取代的研究,有助于了解笼式季盐 (Adcock 和 Gakh,1992 年)。

新型化合物的开发

吡咯烷和四氢呋喃的合成

Sastry 等人 (2011) 描述了一种合成 1,2,3-三取代吡咯烷的新方法,展示了吡咯烷衍生物在有机合成中的多功能性 (Sastry、Mangelinckx、Lucas 和 Kimpe,2011 年)。

α,α-二氧代烯酮缩醛的制备

Al-Adiwish 等人的研究 (2013) 涉及合成新的 α,α-二氧代烯酮-N,S-缩醛和 -N,N-缩醛,展示了在复杂有机合成中使用吡咯烷衍生物的潜力 (Al-Adiwish、Yamin 和 Yaacob,2013 年)。

光谱分解研究

- 胺衍生物的分解: Mokuolu 等人 (2005) 研究了锌促进的双(2-{吡啶-2-基}乙基)胺衍生物的分解,有助于理解涉及吡咯烷衍生物的复杂化学过程 (Mokuolu、Kilner、Barrett、McGowan 和 Halcrow,2005 年)。

属性

IUPAC Name |

(3S)-1-pentan-3-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCGPVZOABCIU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1CC[C@@H](C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)